molecular formula C8H7BrN2O B8431972 5-(2-Bromoethyl)benzofurazan

5-(2-Bromoethyl)benzofurazan

Cat. No. B8431972
M. Wt: 227.06 g/mol
InChI Key: IWNSZSLPUWUVCH-UHFFFAOYSA-N
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Patent
US05206240

Procedure details

A suspension of 5-(2-bromoethyl)benzofurazan (0.39 g, 1.72 mmol), 3,4-dihydro-6-methanesulfonamido spiro[(2H)-1-benzopyran-2,4'-piperidine]4-one hydrochloride (0.24 g, 0.69 mmol) and sodium bicarbonate (0.21 g, 2.55 mmol) in ethanol (13.2 ml) was heated at reflux temperature for 24 hr. Solvent evaporation and chromatography (silica gel, chloroform-methanol-ammonium hydroxide, 97/3/0.3) gave an oil; conversion to the hydrochloride gave the hydrochloride (0.14 g, 41%); mp>250° C. Anal. Calcd for C22H24N4O3.HCl: C, 53.59; H, 5.12; N, 11.37. Found: C, 53.55; H, 5.15; N, 11.12.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
3,4-dihydro-6-methanesulfonamido spiro[(2H)-1-benzopyran-2,4'-piperidine]4-one hydrochloride
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]2[C:8]([CH:12]=1)=[N:9][O:10][N:11]=2.[ClH:13].[CH3:14][S:15]([NH:18][C:19]1[CH:20]=[CH:21][C:22]2[O:32][C:26]3([CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)[CH2:25][C:24](=[O:33])[C:23]=2[CH:34]=1)(=[O:17])=[O:16].C(=O)(O)[O-].[Na+]>C(O)C>[ClH:13].[N:11]1[O:10][N:9]=[C:8]2[CH:12]=[C:4]([CH2:3][CH2:2][N:29]3[CH2:30][CH2:31][C:26]4([CH2:25][C:24](=[O:33])[C:23]5[CH:34]=[C:19]([NH:18][S:15]([CH3:14])(=[O:16])=[O:17])[CH:20]=[CH:21][C:22]=5[O:32]4)[CH2:27][CH2:28]3)[CH:5]=[CH:6][C:7]=12 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
BrCCC=1C=CC=2C(=NON2)C1
Name
3,4-dihydro-6-methanesulfonamido spiro[(2H)-1-benzopyran-2,4'-piperidine]4-one hydrochloride
Quantity
0.24 g
Type
reactant
Smiles
Cl.CS(=O)(=O)NC=1C=CC2=C(C(CC3(CCNCC3)O2)=O)C1
Name
Quantity
0.21 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
13.2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvent evaporation and chromatography (silica gel, chloroform-methanol-ammonium hydroxide, 97/3/0.3)
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=C2C(=NO1)C=C(C=C2)CCN2CCC1(CC2)OC2=C(C(C1)=O)C=C(C=C2)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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